Methyl 2-[4-(3-fluorophenyl)phenyl]acetate
Description
Methyl 2-[4-(3-fluorophenyl)phenyl]acetate is a biphenyl-substituted methyl ester with the molecular formula C₁₅H₁₃FO₂ and a molecular weight of 244.26 g/mol. Structurally, it consists of a central phenyl ring substituted at the 4-position with a second phenyl group bearing a fluorine atom at the 3-position. The acetic acid moiety is esterified with a methyl group. This compound is a high-purity pharmaceutical intermediate, as indicated by supplier listings .
Properties
IUPAC Name |
methyl 2-[4-(3-fluorophenyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-18-15(17)9-11-5-7-12(8-6-11)13-3-2-4-14(16)10-13/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIKQNVBZLOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluorobiphenyl-4-acetic acid methyl ester typically involves the esterification of 3’-fluorobiphenyl-4-acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluorobiphenyl-4-acetic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Fluorobiphenyl-4-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 3’-Fluorobiphenyl-4-acetic acid.
Reduction: 3’-Fluorobiphenyl-4-ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluorobiphenyl-4-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Fluorobiphenyl-4-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and specificity. The ester group can be hydrolyzed in vivo to release the active acetic acid derivative, which then exerts its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous esters with variations in aromatic substituents, fluorine placement, and functional groups. Key similarities and differences are summarized below:
Table 1: Structural and Physical Comparison
Key Differences and Implications
Biphenyl vs. This could enhance binding affinity in receptor-targeted applications .
Fluorine Position and Electronic Effects
- Fluorine at the 3-position (meta) on the biphenyl system may reduce electron density differently compared to para-fluorinated analogs (e.g., Methyl 2-(4-fluorophenyl)acetate ), influencing reactivity and intermolecular interactions .
Trifluoromethyl vs.
Hydroxyl vs. Fluorine Substituents Methyl 2-(4-hydroxyphenyl)acetate (compound 7 in ) lacks fluorine but contains a hydroxyl group, enabling hydrogen bonding.
Methyl Substitution Methyl 2-(3-fluoro-4-methylphenyl)acetate combines fluorine with a methyl group, which may stabilize the molecule sterically but reduce solubility compared to non-methylated analogs .
Biological Activity
Methyl 2-[4-(3-fluorophenyl)phenyl]acetate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, antitumor, and cytotoxic effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHF O
- Molecular Weight : 252.26 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL | 125 µg/mL |
| Micrococcus luteus | 62.5 µg/mL | 1000 µg/mL |
These results indicate that the compound exhibits strong bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus spp. and Micrococcus luteus .
Antitumor Activity
The antitumor properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer)
- Effects Observed : Increased cell viability at lower concentrations, suggesting a potential role as an anticancer agent.
In one study, concentrations above 100 µM resulted in significant cytotoxicity against HepG2 cells, while lower doses enhanced cell viability in A549 cells .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial activity of this compound against a panel of pathogens. The findings revealed that this compound showed comparable activity to nitrofurantoin, a standard antimicrobial agent, indicating its potential as an effective alternative .
Study on Cytotoxicity
In a cytotoxicity assessment involving A549 and HepG2 cells, this compound demonstrated selective toxicity. At concentrations of 50 µM or lower, it significantly stimulated cell viability, which is promising for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
